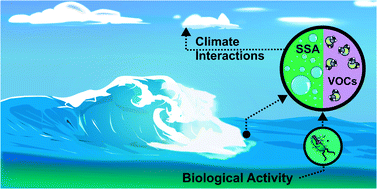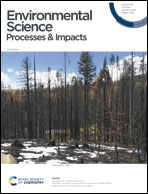The Sea Spray Chemistry and Particle Evolution study (SeaSCAPE): overview and experimental methods†
Environmental Science: Processes & Impacts Pub Date: 2022-01-20 DOI: 10.1039/D1EM00260K
Abstract
Marine aerosols strongly influence climate through their interactions with solar radiation and clouds. However, significant questions remain regarding the influences of biological activity and seawater chemistry on the flux, chemical composition, and climate-relevant properties of marine aerosols and gases. Wave channels, a traditional tool of physical oceanography, have been adapted for large-scale ocean-atmosphere mesocosm experiments in the laboratory. These experiments enable the study of aerosols under controlled conditions which isolate the marine system from atmospheric anthropogenic and terrestrial influences. Here, we present an overview of the 2019 Sea Spray Chemistry and Particle Evolution (SeaSCAPE) study, which was conducted in an 11 800 L wave channel which was modified to facilitate atmospheric measurements. The SeaSCAPE campaign sought to determine the influence of biological activity in seawater on the production of primary sea spray aerosols, volatile organic compounds (VOCs), and secondary marine aerosols. Notably, the SeaSCAPE experiment also focused on understanding how photooxidative aging processes transform the composition of marine aerosols. In addition to a broad range of aerosol, gas, and seawater measurements, we present key results which highlight the experimental capabilities during the campaign, including the phytoplankton bloom dynamics, VOC production, and the effects of photochemical aging on aerosol production, morphology, and chemical composition. Additionally, we discuss the modifications made to the wave channel to improve aerosol production and reduce background contamination, as well as subsequent characterization experiments. The SeaSCAPE experiment provides unique insight into the connections between marine biology, atmospheric chemistry, and climate-relevant aerosol properties, and demonstrates how an ocean-atmosphere-interaction facility can be used to isolate and study reactions in the marine atmosphere in the laboratory under more controlled conditions.

Recommended Literature
- [1] Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral future
- [2] Volatile component analysis in infant formula using SPME coupled with GC×GC-TOFMS†
- [3] Spherical triboelectric nanogenerator integrated with power management module for harvesting multidirectional water wave energy†
- [4] Study of the morphological evolution of vanadium pentoxide nanostructures under hydrothermal conditions†
- [5] Structural self-sorting of pseudopeptide homo and heterodimeric disulfide cages in water: mechanistic insights and cation sensing†
- [6] Spectroscopic, electrochemical and photovoltaic properties of Pt(ii) and Pd(ii) complexes of a chelating 1,10-phenanthroline appended perylene diimide†
- [7] Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†
- [8] What can we learn about electrode–chemisorbate bonding energetics from vibrational spectroscopy? An assessment from density functional theory
- [9] Trapping the catalyst working state by amber-inspired hybrid material to reveal the cobalt nanostructure evolution in clean liquid fuel synthesis†
- [10] Volatilisation of substituted ferrocene compounds of different sizes from room temperature ionic liquids: a kinetic and mechanistic study†










